molecular formula C11H7Cl2NO2 B2835744 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde CAS No. 1215387-99-7

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B2835744
CAS No.: 1215387-99-7
M. Wt: 256.08
InChI Key: FHJAVYLZHDPTCU-UHFFFAOYSA-N
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Description

Historical Context and Development in Quinoline Research

Quinoline derivatives have shaped pharmaceutical innovation since the isolation of quinine from cinchona bark in 1820. The structural simplicity of the quinoline nucleus—a benzene ring fused to a pyridine ring—allows for diverse functionalization, enabling tailored interactions with enzymes and receptors. Early 20th-century efforts focused on antimalarials like chloroquine, a 4-aminoquinoline derivative. By the 1980s, fluoroquinolones such as ciprofloxacin demonstrated the versatility of quinoline-based antibiotics.

The introduction of chloro and methoxy groups at specific positions, as seen in this compound, arose from systematic structure-activity relationship (SAR) studies. Researchers recognized that halogen atoms at positions 2 and 6 increase lipophilicity and metabolic stability, while the methoxy group at position 7 modulates electron density, influencing π-π stacking interactions. These modifications positioned the compound as a versatile intermediate for synthesizing analogs with enhanced bioactivity.

Significance Within Heterocyclic Chemistry

Quinoline’s dual aromatic systems enable participation in electrophilic and nucleophilic substitution reactions, making it a cornerstone of heterocyclic chemistry. The carbaldehyde group at position 3 in this compound introduces a reactive site for further derivatization, such as condensation reactions to form hydrazones or Schiff bases. This reactivity is critical for generating libraries of compounds for high-throughput screening.

Table 1: Key Structural Features of this compound

Property Value/Description
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.08 g/mol
Substituents 2-Cl, 6-Cl, 7-OCH₃, 3-CHO
Electrophilic Sites C-5, C-8
Nucleophilic Sites Aldehyde group (C-3)

The compound’s planar structure facilitates intercalation into DNA or protein binding pockets, a trait exploited in anticancer drug design. Its chlorine atoms act as hydrogen bond acceptors, enhancing interactions with target residues in enzymes like topoisomerases.

Position in Contemporary Drug Discovery Programs

Fragment-based drug design (FBDD) strategies have prioritized this compound due to its balanced molecular weight (256.08 g/mol) and modularity. In FBDD, fragments like this serve as “building blocks” that are chemically elaborated to improve potency and selectivity. For example, merging this scaffold with pyrimidine or indole fragments has yielded inhibitors of STAT3, a transcription factor implicated in breast and pancreatic cancers.

Table 2: Applications in Drug Discovery

Application Target/Pathway Key Modifications
Anticancer Agents STAT3, Topoisomerases Schiff base formation at C-3
Antimicrobials DNA gyrase, Dihydrofolate reductase Addition of fluoro groups at C-8
Anti-inflammatory COX-2, NF-κB Sulfonamide linkage at C-3

The compound’s compatibility with transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) further expands its utility. For instance, palladium-mediated coupling introduces aryl or heteroaryl groups at position 4, diversifying the pharmacophore.

Structural Relevance to Bioactive Quinoline Derivatives

Comparative analyses with related quinoline aldehydes, such as 6-methoxyquinoline-3-carbaldehyde (MW 187.20 g/mol) and 2-chloro-7-methoxyquinoline-3-carbaldehyde (MW 221.64 g/mol), reveal distinct advantages of the 2,6-dichloro substitution. The additional chlorine at position 6 increases van der Waals interactions with hydrophobic protein pockets, as demonstrated in molecular docking studies with kinase targets.

The aldehyde group’s role extends beyond reactivity; it serves as a hydrogen bond donor in interactions with catalytic lysine residues. For example, in a series of antimalarial analogs, the aldehyde at C-3 formed critical hydrogen bonds with heme oxygenase in Plasmodium falciparum, disrupting heme detoxification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-7-methoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-10-4-9-6(3-8(10)12)2-7(5-15)11(13)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJAVYLZHDPTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde involves several steps. One common method includes the reaction of 2,6-dichloroaniline with methoxyacetaldehyde in the presence of a catalyst to form the quinoline ring system . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to increase yield and efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that quinoline derivatives, including 2,6-dichloro-7-methoxyquinoline-3-carbaldehyde, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the dichloro and methoxy groups enhances the biological activity of these compounds.

Anticancer Properties
The quinoline scaffold is recognized for its potential in anticancer drug development. Compounds containing the quinoline structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, derivatives of this compound have been evaluated for their cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects
Recent findings indicate that quinoline derivatives can also exhibit anti-inflammatory properties. In vivo studies utilizing carrageenan-induced rat models have shown that certain derivatives demonstrate significant reduction in inflammation, suggesting potential therapeutic applications for inflammatory diseases .

Synthetic Applications

Building Blocks in Organic Synthesis
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple synthetic pathways, including cycloaddition reactions and the formation of Schiff bases . The compound can be utilized to synthesize more complex structures that may possess enhanced biological activities.

Multi-component Reactions
The compound has been employed in multi-component reactions (MCRs), which are valuable for generating diverse chemical libraries efficiently. MCRs involving this compound have led to the synthesis of novel pyrazole derivatives with promising biological activities .

Case Studies

Study Focus Findings
Aneesa et al. (2018)Synthesis and Biological EvaluationHighlighted the synthesis of various quinoline derivatives using this compound as a precursor; demonstrated significant antimicrobial activity against E. coli and S. aureus .
Mishra et al. (2020)Anti-inflammatory ActivityInvestigated the anti-inflammatory effects of synthesized derivatives; showed a remarkable reduction in edema in rat models .
Raghavendra et al. (2024)Anticancer ActivityEvaluated cytotoxic effects against breast cancer cell lines; compounds derived from this compound exhibited potent anticancer properties .

Mechanism of Action

Biological Activity

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a compound belonging to the quinoline family, characterized by its unique chemical structure and diverse biological activities. This article explores its mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C10H7Cl2NO2
Molecular Weight : 221.64 g/mol
Structural Characteristics : The compound features a bicyclic structure with two chlorine atoms and a methoxy group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and therapeutic efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria.
    • Inhibition Zones : In studies comparing its effectiveness against standard antibiotics like fluconazole, derivatives of this compound exhibited broader antimicrobial activity .
  • Antifungal Activity :
    • It has been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating significant inhibition .
  • Anticancer Potential :
    • The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy, particularly in targeting mutated isocitrate dehydrogenase (IDH) enzymes found in several cancers .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with related compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Potential
2-Chloro-7-methoxyquinoline-3-carbaldehydeModerateLowLow
2,6-Dichloroquinoline-3-carbaldehydeHighModerateModerate

The presence of the methoxy group and the specific substitution pattern of chlorine atoms significantly affect the reactivity and biological efficacy of these compounds.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds against Streptococcus pneumoniae and Escherichia coli. The results indicated that compounds with specific substitutions exhibited higher inhibition zones compared to traditional antibiotics .
  • Research on Anticancer Effects :
    Another investigation focused on the role of this compound as an IDH inhibitor. The study highlighted its potential in reducing tumor growth in glioma models by targeting metabolic pathways altered in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via refluxing 2-chloroquinoline-3-carbaldehyde derivatives with chlorohydrin acid (HCl 37%) for 16 hours, followed by precipitation in ice water . Alternative methods involve phosphorus pentachloride (PCl₅) as a chlorinating agent under anhydrous conditions, with yields dependent on stoichiometric control of PCl₅ and temperature gradients (80–100°C) . Key parameters include reaction time (4–16 hours) and post-reaction purification via vacuum filtration .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C3–C4–C9: 117.2°) and torsional parameters (e.g., C9–N1–C1–C2: −0.7°) to confirm regiochemistry .
  • NMR/IR : Use δ values for aldehyde protons (~9.8–10.2 ppm in ¹H NMR) and carbonyl stretches (~1680–1700 cm⁻¹ in IR) .
  • SMILES/InChI : Cross-validate with COC1=CC=C2C=C(C(Cl)=NC2=C1)C=O (SMILES) and InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods for reactions releasing HCl gas (e.g., PCl₅-mediated chlorination) .
  • Avoid skin contact due to aldehyde reactivity; employ nitrile gloves and lab coats.
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate byproducts like 2-chloro-6-methyl derivatives?

  • Methodological Answer :

  • Step 1 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to detect intermediates like 2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde .
  • Step 2 : Adjust stoichiometry of chlorinating agents (e.g., PCl₅:substrate ratio ≥ 1.5:1) to minimize incomplete chlorination .
  • Step 3 : Use gradient recrystallization (ethanol/water 70:30) to isolate the target compound from methyl-substituted impurities .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer :

  • Overlay analysis : Compare X-ray-derived torsion angles (e.g., C5–C6–C7: 121.5°) with DFT-optimized structures (B3LYP/6-31G*) to identify steric clashes or electronic effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H∙∙∙Cl contacts) to explain packing discrepancies .

Q. How can the aldehyde moiety be functionalized to create bioactive derivatives?

  • Methodological Answer :

  • Hydrazone formation : React with hydrazine hydrate (2 equivalents, ethanol, 70°C) to yield hydrazinyl-quinoline derivatives for antimicrobial screening .
  • Schiff base synthesis : Condense with heteroaromatic amines (e.g., pyrazole-4-carbaldehydes) under microwave irradiation (100 W, 10 min) to enhance reaction efficiency .

Key Considerations for Experimental Design

  • Contradictory Data : Cross-validate analytical results (e.g., NMR vs. XRD) to confirm regioselectivity in dichlorinated products .
  • Scale-Up Challenges : Pilot-scale reactions require slow addition of PCl₅ to prevent exothermic runaway .
  • Derivative Stability : Hydrazone derivatives may require lyophilization to prevent hydrolysis during bioassays .

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